molecular formula C25H30N2O7S B1230002 2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester

2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester

Cat. No.: B1230002
M. Wt: 502.6 g/mol
InChI Key: NSWHJFJPCSXWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester is a benzoate ester and a member of phenols. It derives from a salicylic acid.

Scientific Research Applications

Alkoxycarbonylation and Industrial Processes

The compound is a complex ester. Esters are often used in alkoxycarbonylation processes, a significant method in the chemical industry for producing valuable ester products. The alkoxycarbonylation of unsaturated phytogenic substrates, for instance, has been explored for resource-saving, waste minimization, and improving environmental and economical efficiency in the chemical industry. Such processes are paramount for creating advanced chemical products, especially polymers, under mild conditions (Sevostyanova & Batashev, 2023).

Importance in Food Safety and Packaging

Esters are also crucial in understanding the safety and quality of food and packaging. Studies on phthalate esters, chemicals used as plasticizers in food processing and packaging, have increased our understanding of their presence in food and the potential toxicological impacts. The sample preparation and analytical methods to assess such esters in food and food packaging have seen significant advancements, contributing to better food safety standards (Harunarashid, Lim, & Harunsani, 2017).

Environmental Impact and Water Safety

Esters, like parabens which are esters of para-hydroxybenzoic acid, have also been studied for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, they are found ubiquitously due to continuous introduction into the environment, raising concerns about their environmental impact and safety in water resources (Haman, Dauchy, Rosin, & Munoz, 2015).

Biochemistry and Antioxidant Activities

Moreover, compounds structurally related to hydroxycinnamates, like the compound of interest, have been studied extensively for their in vitro and in vivo antioxidant activities. These studies underscore their occurrence in various food groups and their potential health benefits due to their antioxidant properties (Shahidi & Chandrasekara, 2010).

Potential in Pharmacology

In the realm of pharmacology and drug development, the structural components of the compound, especially its ester linkage, could be critical. Studies on various pharmaceuticals and their impurities often focus on ester derivatives due to their medicinal properties and implications in drug synthesis and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Properties

Molecular Formula

C25H30N2O7S

Molecular Weight

502.6 g/mol

IUPAC Name

[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoate

InChI

InChI=1S/C25H30N2O7S/c1-15(21-12-16-3-4-17(21)11-16)26-24(29)14-34-25(30)22-13-20(9-10-23(22)28)35(31,32)27-18-5-7-19(33-2)8-6-18/h5-10,13,15-17,21,27-28H,3-4,11-12,14H2,1-2H3,(H,26,29)

InChI Key

NSWHJFJPCSXWJG-UHFFFAOYSA-N

SMILES

CC(C1CC2CCC1C2)NC(=O)COC(=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)OC)O

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)COC(=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester

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